molecular formula C20H17N3OS3 B2942074 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 670273-19-5

10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2942074
CAS No.: 670273-19-5
M. Wt: 411.56
InChI Key: JHSOVCFZZDDIDZ-UHFFFAOYSA-N
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Description

10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C20H17N3OS3 and its molecular weight is 411.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis . The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).

Biochemical Pathways

For instance, it may influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuron function, and cancer cell proliferation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.

Result of Action

For instance, it could lead to the inhibition of key enzymes, disruption of cell membrane integrity, interference with DNA synthesis, modulation of signal transduction pathways, and induction of cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its target(s), and its overall efficacy .

Properties

IUPAC Name

10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSOVCFZZDDIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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